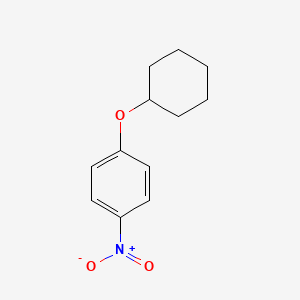

1-(Cyclohexyloxy)-4-nitrobenzene

Descripción

BenchChem offers high-quality 1-(Cyclohexyloxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclohexyloxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-cyclohexyloxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCYGTUBVIJZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Methodologies of 1-(Cyclohexyloxy)-4-nitrobenzene: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery and materials science, the strategic selection of molecular building blocks dictates the success of downstream synthetic campaigns. 1-(Cyclohexyloxy)-4-nitrobenzene (CAS: 5493-73-2) is a highly versatile aryl ether intermediate[1]. Featuring a strongly electron-withdrawing nitro group para to a bulky, lipophilic cyclohexyloxy moiety, this compound serves as a critical precursor for synthesizing complex anilines, kinase inhibitors, and advanced agrochemicals.

As a Senior Application Scientist, I frequently observe that the successful integration of this compound into a synthetic pipeline requires a deep understanding of its physicochemical properties and the mechanistic causality behind its synthesis. This whitepaper provides an authoritative, self-validating guide to the profiling, synthesis, and downstream application of 1-(cyclohexyloxy)-4-nitrobenzene.

Physicochemical Profiling & Structural Causality

Understanding the quantitative metrics of a building block is essential for predicting its behavior in both biological systems and reaction mixtures. The table below synthesizes the core physicochemical data for 1-(cyclohexyloxy)-4-nitrobenzene.

Quantitative Data Summary

| Property | Value | Causality / Scientific Significance |

| IUPAC Name | 1-(cyclohexyloxy)-4-nitrobenzene | Standardized nomenclature defining the exact connectivity. |

| CAS Number | 5493-73-2 | Unique registry identifier for regulatory and procurement tracking[2],[1]. |

| Molecular Formula | C₁₂H₁₅NO₃ | Core elemental composition[2]. |

| Molecular Weight | 221.26 g/mol | Highly optimal for fragment-based drug design; leaves ample "weight budget" for downstream coupling[1]. |

| LogP | ~3.83 | Indicates pronounced lipophilicity. The cyclohexyl ring drives this value up, enhancing potential membrane permeability[3]. |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | Falls well within Lipinski's Rule of 5 (TPSA < 140 Ų), suggesting excellent oral bioavailability potential for downstream derivatives[3]. |

Electronic Profiling: The molecule represents a classic "push-pull" electronic system. The nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. Conversely, the cyclohexyloxy ether acts as an electron-donating group (EDG) via resonance (+R). This polarization is the fundamental driver for the molecule's reactivity, particularly in its synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Synthetic Methodologies: The SₙAr Approach

When synthesizing aryl ethers, chemists traditionally consider the Williamson ether synthesis. However, attempting to react 4-nitrophenol with chlorocyclohexane under basic conditions often leads to failure. The causality: Secondary alkyl halides like chlorocyclohexane are highly susceptible to E2 elimination in the presence of strong bases, yielding cyclohexene rather than the desired ether[4].

To circumvent this, we invert the polarity of the approach. We utilize Nucleophilic Aromatic Substitution (SₙAr) , employing cyclohexanol as the nucleophile and 1-fluoro-4-nitrobenzene as the electrophile. The highly electronegative fluorine atom, coupled with the para-nitro group, severely depletes electron density at the ipso carbon, making it highly susceptible to nucleophilic attack.

Self-Validating Experimental Protocol: SₙAr Synthesis

This protocol is designed as a self-validating system. At each critical juncture, observable physical changes confirm the mechanistic progression.

Reagents:

-

1-Fluoro-4-nitrobenzene (1.0 equiv, Electrophile)

-

Cyclohexanol (1.2 equiv, Nucleophile source)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, Base)

-

Anhydrous N,N-Dimethylformamide (DMF, Solvent)

Step-by-Step Workflow:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Causality: NaH is highly moisture-sensitive; anhydrous conditions prevent the formation of NaOH, which would lead to the unwanted byproduct 4-nitrophenol.

-

Deprotonation (Nucleophile Activation): Suspend NaH in anhydrous DMF and cool to 0°C. Add cyclohexanol dropwise.

-

Self-Validation Checkpoint: The immediate evolution of hydrogen gas (H₂) visually confirms the deprotonation of the alcohol to form the highly reactive cyclohexoxide anion.

-

-

Electrophilic Attack: Once gas evolution ceases (approx. 30 mins), add 1-fluoro-4-nitrobenzene dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: DMF is a polar aprotic solvent that solvates the sodium cation but leaves the cyclohexoxide anion "naked" and highly nucleophilic, drastically accelerating the formation of the Meisenheimer complex.

-

-

In-Process Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2).

-

Self-Validation Checkpoint: The disappearance of the highly UV-active starting material (R_f ~0.6) and the appearance of a new, slightly lower running spot (R_f ~0.4) confirms product formation.

-

-

Quench and Workup: Carefully quench the reaction with ice water to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield 1-(cyclohexyloxy)-4-nitrobenzene as a crystalline solid.

Figure 1: SₙAr mechanistic workflow for synthesizing 1-(cyclohexyloxy)-4-nitrobenzene.

Downstream Applications: Chemoselective Reduction

In drug development, 1-(cyclohexyloxy)-4-nitrobenzene is rarely the final active pharmaceutical ingredient (API). It is typically a masked precursor[5]. The critical next step is the reduction of the nitro group to an amine, yielding 4-(cyclohexyloxy)aniline .

The Causality of Chemoselective Reduction: While classical Bechamp reduction (Fe/HCl) is effective[6], modern synthetic campaigns favor catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere[7]. The causality behind this choice is atom economy and chemoselectivity. The bulky cyclohexyloxy ether linkage is highly stable under standard hydrogenation conditions. Therefore, the catalyst selectively reduces the nitro group without cleaving the ether bond, providing a clean, nucleophilic aniline ready for downstream amidation or Buchwald-Hartwig cross-coupling.

Figure 2: Downstream transformation of the nitroarene to a bioactive scaffold via reduction.

Sources

- 1. 1-(Cyclohexyloxy)-4-nitrobenzene | 5493-73-2 [sigmaaldrich.com]

- 2. m.molbase.cn [m.molbase.cn]

- 3. m.guidechem.com [m.guidechem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. nextsds.com [nextsds.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(Cyclohexyloxy)-4-nitrobenzene: An In-depth Technical Guide

Introduction

1-(Cyclohexyloxy)-4-nitrobenzene is a substituted aromatic ether with significant potential in various fields, including materials science and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of both a bulky cyclohexyloxy group and a strongly electron-withdrawing nitro group on the benzene ring gives this molecule unique electronic and steric properties. A thorough spectroscopic characterization is paramount to confirm its identity, purity, and structure, which is crucial for its application in research and development.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(cyclohexyloxy)-4-nitrobenzene, detailing the principles and experimental protocols for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting spectra are discussed in detail to provide a self-validating system for its analysis.

Molecular Structure and Key Features

The structure of 1-(cyclohexyloxy)-4-nitrobenzene, presented below, dictates its spectroscopic behavior. The aromatic ring is para-substituted, leading to specific patterns in its NMR spectra. The electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons and carbons. The cyclohexyloxy group, with its multiple aliphatic protons and carbons, will present a distinct set of signals.

Engineering the Push-Pull Pharmacophore: Electronic and Steric Dynamics in 1-(Cyclohexyloxy)-4-nitrobenzene

Executive Summary

In the realm of rational drug design, optimizing a lead compound requires more than simply mapping binding affinities; it demands a rigorous engineering of electron density and molecular topography. 1-(Cyclohexyloxy)-4-nitrobenzene serves as a quintessential model for understanding how a classic "push-pull" aromatic system can be modulated by the conformational rigidity of a cycloalkane substituent. This technical whitepaper dissects the causality behind its physicochemical behavior, explores its implications in pharmacokinetics, and provides a robust, self-validating protocol for its synthesis and characterization.

Structural Architecture: The Push-Pull Dipole

At its core, 1-(cyclohexyloxy)-4-nitrobenzene is governed by the synergistic interaction between an electron-donating group (EDG) and an electron-withdrawing group (EWG) positioned para to each other on a benzene scaffold. This arrangement creates a highly polarized π -system, frequently utilized in bioactive molecules and photopharmaceutical design[1].

-

The "Pull" (Nitro Group): The −NO2 group exerts a profound electron-withdrawing effect through both inductive (-I) and resonance (-R) mechanisms. This depletes electron density from the aromatic ring, particularly at the ortho and para positions, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

-

The "Push" (Cyclohexyloxy Group): The ether oxygen possesses lone pairs that delocalize into the π -system (+R effect), counteracting its inherent electronegativity (-I effect). The Hammett equation ( σp ) provides a quantitative framework for understanding these electronic substituent effects[2].

Logical flow of electronic and steric interactions in the push-pull system.

Steric Modulation of Orbital Overlap

While a standard methoxy group has a Hammett σp constant of -0.27, the cyclohexyloxy group exhibits unique steric constraints that subtly alter this value[3]. Unlike a freely rotating methoxy group, the bulky cyclohexyl ring—predominantly existing in a chair conformation—imposes significant steric hindrance.

The Causality of Steric-Electronic Decoupling: For maximum resonance (+R) donation, the p -orbital of the ether oxygen must be perfectly parallel to the p -orbitals of the aromatic ring. The steric clash between the equatorial protons of the cyclohexyl ring and the ortho-protons of the benzene ring forces a slight deviation in the Caryl−O−Calkyl dihedral angle. This partial decoupling reduces the orbital overlap. Consequently, the cyclohexyloxy group is a slightly weaker resonance donor than sterically unhindered alkoxy groups, despite the greater inductive (+I) donation of the larger alkyl mass.

Physicochemical Implications in Drug Development

The integration of the cyclohexyloxy moiety drastically alters the molecule's pharmacokinetic and photophysical profile compared to simpler analogs.

-

Lipophilicity and Membrane Permeability: The calculated LogP for 1-(cyclohexyloxy)-4-nitrobenzene is 3.83[4]. This high lipophilicity enhances partitioning into lipid bilayers, making this structural motif highly relevant for central nervous system (CNS) targets or deep hydrophobic binding pockets.

-

Spectral Tuning: Push-pull systems exhibit red-shifted UV-Vis absorption spectra due to the narrowed HOMO-LUMO gap. The degree of this shift is highly dependent on the strength of the donor-acceptor pair and can be exploited in the design of photoswitches or fluorescent probes[5].

Quantitative Data Synthesis

| Property | 1-Methoxy-4-nitrobenzene | 1-(Cyclohexyloxy)-4-nitrobenzene | Causality / Rationale |

| Molecular Weight | 153.14 g/mol | 221.26 g/mol | Addition of the bulky six-membered aliphatic ring. |

| LogP (Lipophilicity) | ~1.8 | 3.83[4] | Cyclohexyl group significantly increases hydrophobic surface area, enhancing membrane permeability. |

| Hammett σp (Donor) | -0.27[2] | ~ -0.25[3] | Steric bulk slightly perturbs optimal orbital overlap, marginally reducing the resonance (+R) donation. |

| UV-Vis λmax | ~290-310 nm | ~295-315 nm | Push-pull system lowers HOMO-LUMO gap[5]; sterics cause minor solvatochromic shifts. |

Self-Validating Experimental Protocol: Synthesis via SNAr

To study these effects empirically, we must synthesize the compound with high purity. The para-nitro group perfectly primes the ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer complex intermediate. The following protocol is designed with built-in quality control (QC) checkpoints to ensure a self-validating workflow.

Step-by-step experimental workflow for the synthesis and validation via SNAr.

Step-by-Step Methodology:

Step 1: Deprotonation (Nucleophile Generation)

-

Action: Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF) at 0°C under an inert argon atmosphere. Slowly add 1.0 equivalent of cyclohexanol dropwise.

-

Causality & Validation: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates cyclohexanol, evolving H2 gas. Self-Validation: The visual cessation of bubbling confirms complete deprotonation. DMF is chosen because its polar aprotic nature poorly solvates the resulting cyclohexyloxide anion, rendering it highly nucleophilic.

Step 2: SNAr Coupling

-

Action: Add 1.0 equivalent of 1-fluoro-4-nitrobenzene dropwise to the alkoxide solution. Heat the reaction to 80°C for 4 hours.

-

Causality: Fluorine is the optimal leaving group for SNAr (despite being a poor leaving group in SN2 reactions) because its high electronegativity maximizes the partial positive charge on the ipso-carbon, drastically accelerating the rate-determining nucleophilic attack.

Step 3: In-Process Quality Control (TLC)

-

Action: Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2).

-

Validation: The disappearance of the highly UV-active 1-fluoro-4-nitrobenzene spot (higher Rf ) and the appearance of a new, lower Rf product spot validates conversion.

Step 4: Workup and Isolation

-

Action: Quench the reaction carefully with cold water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x), followed by brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

-

Causality & Validation: The LiCl wash is a critical self-validating step; it completely partitions the high-boiling DMF into the aqueous phase, preventing solvent contamination that would otherwise obscure downstream NMR analysis.

Step 5: Spectroscopic Validation

-

Action: Purify via flash column chromatography if necessary, and acquire 1H -NMR ( CDCl3 ).

-

Validation: Confirm the molecular structure by observing the characteristic AA'BB' splitting pattern of the para-substituted benzene ring (two distinct doublets around 6.9 ppm and 8.2 ppm) and the diagnostic multiplet of the methine proton ( H−C−O ) on the cyclohexyl ring shifted downfield to approximately 4.3–4.5 ppm due to the deshielding effect of the ether oxygen.

Sources

Application Note: Chemoselective Reduction of 1-(Cyclohexyloxy)-4-nitrobenzene to 4-Cyclohexyloxyaniline

Strategic Overview & Scope

The reduction of nitroarenes to anilines is a cornerstone transformation in pharmaceutical synthesis and materials science [1]. When reducing 1-(cyclohexyloxy)-4-nitrobenzene to 4-cyclohexyloxyaniline , the primary synthetic challenge is ensuring the complete reduction of the nitro group while preserving the potentially labile cyclohexyloxy ether linkage.

Unlike benzyl ethers, which are highly susceptible to hydrogenolysis under palladium-catalyzed conditions, alkyl aryl ethers (like the cyclohexyloxy group) are generally stable to standard catalytic hydrogenation [2]. This Application Note details two highly efficient, self-validating protocols: Direct Catalytic Hydrogenation (using H₂ gas) and Catalytic Transfer Hydrogenation (using hydrazine hydrate). Both methods are designed to maximize chemoselectivity and yield while minimizing hazardous byproducts.

Mechanistic Insights & Causality

Why choose Palladium on Carbon (Pd/C)? Pd/C is highly active for the reduction of nitro groups. The reaction is heterogeneous and occurs on the metal surface in a stepwise manner. Understanding this causality is critical for troubleshooting:

-

Adsorption & Activation : Molecular hydrogen (or a hydrogen donor like hydrazine) dissociates on the Pd surface to form active Pd-H species. The nitroarene simultaneously adsorbs onto the catalyst [2].

-

Stepwise Deoxygenation : The nitro group (–NO₂) is reduced to a nitroso intermediate (–NO), followed by an N-phenylhydroxylamine (–NHOH), and finally to the aniline (–NH₂). Water is the sole byproduct [2].

-

Chemoselectivity : The activation energy required for C–O bond cleavage in alkyl aryl ethers is significantly higher than that for N–O bond reduction. Thus, under mild conditions (room temperature to 80 °C, 1 atm H₂), the cyclohexyloxy ether linkage remains completely intact [1].

Caption: Stepwise surface-mediated reduction of the nitro group on a Palladium catalyst.

Experimental Protocols

Protocol A: Direct Catalytic Hydrogenation (H₂ / Pd/C)

Causality: This is the cleanest method, producing only water as a byproduct. Ethanol or methanol is used as a protic solvent to facilitate proton transfer and dissolve the substrate [2].

Materials:

-

1-(cyclohexyloxy)-4-nitrobenzene (1.0 eq)

-

10% Pd/C (5 mol% Pd relative to substrate)

-

Ethanol (EtOH) or Methanol (MeOH) (0.2 M relative to substrate)

-

Hydrogen gas (1 atm, via balloon)

Step-by-Step Methodology:

-

Preparation : To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 1-(cyclohexyloxy)-4-nitrobenzene (1.0 eq).

-

Solvent & Catalyst : Add EtOH to dissolve the substrate. Carefully add 10% Pd/C (5 mol%). Safety Note: Pd/C is pyrophoric; add it under a stream of inert gas (N₂ or Ar) or wet it with a small amount of solvent first to prevent ignition.

-

Purging : Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas three times. Then, evacuate and backfill with H₂ gas from a balloon three times.

-

Reaction : Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) under 1 atm of H₂. Causality: Vigorous stirring is essential to overcome the mass transfer limitations of the triphasic system (solid catalyst, liquid solvent, gaseous H₂).

-

Monitoring : Monitor via TLC (e.g., 20% EtOAc in Hexanes) or LC-MS. The reaction typically completes within 2–4 hours.

-

Workup : Flush the flask with N₂ to remove residual H₂. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc.

-

Isolation : Concentrate the filtrate under reduced pressure to afford crude 4-cyclohexyloxyaniline. The product is typically >95% pure, but can be purified via flash column chromatography if trace impurities remain.

Protocol B: Catalytic Transfer Hydrogenation (Hydrazine Hydrate / Pd/C)

Causality: For laboratories wishing to avoid handling flammable hydrogen gas, transfer hydrogenation provides an in-situ hydrogen source. Hydrazine hydrate decomposes on the Pd surface to yield hydrogen gas and nitrogen gas. This method is exceptionally fast and highly chemoselective [1, 3].

Materials:

-

1-(cyclohexyloxy)-4-nitrobenzene (1.0 eq)

-

10% Pd/C (5 mol% Pd)

-

Hydrazine hydrate (NH₂NH₂·H₂O, 5.0 eq)

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Setup : In a round-bottom flask, dissolve 1-(cyclohexyloxy)-4-nitrobenzene (1.0 eq) in MeOH.

-

Catalyst Addition : Add 10% Pd/C (5 mol%).

-

Reagent Addition : Dropwise, cautiously add hydrazine hydrate (5.0 eq). Caution: Exothermic gas evolution (N₂ and H₂) will occur immediately.

-

Heating : Attach a reflux condenser and heat the mixture to 60–80 °C (reflux) for 30–60 minutes.

-

Workup : Cool to room temperature. Filter through Celite®, washing with MeOH or EtOAc.

-

Isolation : Evaporate the solvent in vacuo. Partition the residue between EtOAc and water to remove residual hydrazine. Extract the aqueous layer with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate to yield the target aniline.

Caption: Standard operational workflow for the catalytic hydrogenation of nitroarenes.

Data Presentation & Troubleshooting

Methodological Comparison

The following table summarizes the expected quantitative data and conditions for various reduction methodologies applied to 1-(cyclohexyloxy)-4-nitrobenzene.

| Method | Reagents | Conditions | Reaction Time | Chemoselectivity (Ether) | Typical Yield |

| Direct Hydrogenation | H₂ (1 atm), 10% Pd/C | EtOH, RT | 2 - 4 h | Excellent | > 95% |

| Transfer Hydrogenation | NH₂NH₂·H₂O, 10% Pd/C | MeOH, 60 °C | 0.5 - 1 h | Excellent | > 90% |

| Béchamp Reduction | Fe powder, NH₄Cl | EtOH/H₂O, 80 °C | 4 - 8 h | Good (if pH > 2) | 80 - 85% |

Troubleshooting Guide

-

Incomplete Conversion : Often due to poor mass transfer. Ensure vigorous stirring. If using H₂ gas, check the balloon and septa for leaks.

-

Accumulation of Hydroxylamine : If the reaction stalls at the N-phenylhydroxylamine intermediate (indicated by a distinct, polar TLC spot that oxidizes easily), the catalyst may be poisoned. Filter the mixture and resubject the filtrate to fresh catalyst and H₂ [2].

-

Ether Cleavage (Hydrogenolysis) : Highly unlikely with cyclohexyloxy groups under these mild conditions. If observed, verify the temperature is not exceeding 50 °C during direct hydrogenation, or switch from Pd/C to Pt/C, which is less prone to inducing hydrogenolysis.

References

-

Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.[Link]

-

OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver Reaction Database.[Link]

-

RSC Advances. (2014). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. RSC Publishing.[Link]

nucleophilic aromatic substitution to synthesize 1-(cyclohexyloxy)-4-nitrobenzene

Application Note: Synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene via Nucleophilic Aromatic Substitution (SNAr)

Introduction & Mechanistic Rationale

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone methodology for constructing carbon-heteroatom bonds on electron-deficient aromatic rings[1]. In drug development and materials science, the synthesis of aryl ethers like 1-(cyclohexyloxy)-4-nitrobenzene requires precise control over nucleophile generation and electrophile selection.

Electrophile Causality: Why 1-Fluoro-4-nitrobenzene? A common misconception in SNAr is that leaving group ability mirrors aliphatic SN2 reactions (where I > Br > Cl > F). In SNAr, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the subsequent elimination of the halide[1][2]. Fluorine's extreme electronegativity strongly polarizes the C–F bond, withdrawing electron density from the aromatic ring and dramatically lowering the activation energy for nucleophilic attack[3]. Consequently, 1-fluoro-4-nitrobenzene reacts orders of magnitude faster than 1-chloro-4-nitrobenzene, making it the premier choice for this synthesis[4].

Base Selection & Nucleophile Activation Cyclohexanol is a secondary aliphatic alcohol with a pKa of approximately 16. Weak bases like potassium carbonate (K2CO3) are insufficient for quantitative deprotonation. To prevent the alcohol from acting merely as a weak neutral nucleophile (which requires harsh heating and leads to side reactions), Sodium Hydride (NaH) is employed. NaH irreversibly deprotonates cyclohexanol, evolving hydrogen gas and generating the highly nucleophilic cyclohexanoxide anion.

Mechanistic Pathway

Figure 1: SNAr addition-elimination mechanism via the Meisenheimer complex.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry and Safety Parameters

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role | Safety / Hazards |

| 1-Fluoro-4-nitrobenzene | 141.10 | 1.0 | 1.41 g (10 mmol) | Electrophile | Toxic, Skin Sensitizer[5] |

| Cyclohexanol | 100.16 | 1.2 | 1.20 g (12 mmol) | Nucleophile Precursor | Irritant, Harmful if inhaled |

| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 0.60 g (15 mmol) | Base | Flammable, Water-reactive |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Polar Aprotic Solvent | Reprotoxic, Irritant |

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis of the aryl ether.

Detailed Step-by-Step Protocol

Note: Conduct all operations involving NaH under an inert atmosphere (N2 or Argon) using oven-dried glassware to prevent premature quenching of the base.

Phase 1: Alkoxide Generation

-

Preparation : Equip a 100 mL round-bottom flask with a magnetic stir bar, rubber septum, and an argon inlet. Flame-dry the flask and allow it to cool under argon.

-

Base Addition : Suspend Sodium Hydride (0.60 g, 60% dispersion in mineral oil, 15.0 mmol) in 10 mL of anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath. Expert Insight: Cooling is critical. The reaction between NaH and alcohols is highly exothermic. Controlling the temperature prevents solvent degradation and localized boiling.

-

Nucleophile Activation : Dissolve cyclohexanol (1.20 g, 12.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes.

-

Maturation : Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes until hydrogen gas evolution ceases. The formation of a clear or slightly cloudy solution indicates the successful generation of sodium cyclohexanoxide.

Phase 2: Nucleophilic Aromatic Substitution 5. Electrophile Introduction : Re-cool the reaction mixture to 0 °C. Dissolve 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) in 5 mL of anhydrous DMF[4]. Add this solution dropwise to the alkoxide mixture. Expert Insight: The nitro group at the para position strongly activates the ipso-carbon by stabilizing the negative charge in the Meisenheimer intermediate via resonance[2][3]. 6. Reaction Propagation : Remove the ice bath and heat the reaction mixture to 60 °C for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2) or HPLC until the starting fluoroarene is fully consumed[4].

Phase 3: Workup and Purification 7. Quenching : Cool the reaction to 0 °C and carefully quench excess NaH by adding 20 mL of cold distilled water dropwise. Self-Validating Step: A lack of vigorous bubbling during the quench indicates that the NaH was fully consumed during the deprotonation phase, validating your stoichiometry and moisture-free setup. 8. Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 9. Washing : Wash the combined organic layers with water (3 × 30 mL) to remove the highly polar DMF solvent, followed by a final wash with saturated aqueous NaCl (brine, 30 mL). 10. Drying & Concentration : Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator. 11. Purification : Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 8:2) to afford pure 1-(cyclohexyloxy)-4-nitrobenzene.

References

-

National Institutes of Health (PMC) . Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at:[Link]

-

WuXi Biology . Intriguing Observations with SnAr Reaction. Available at: [Link]

-

Wikipedia . 4-Fluoronitrobenzene Chemical Properties. Available at:[Link]

Sources

- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 对氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Phase Transfer Catalyzed Synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene

Executive Overview

The preparation of 1-(cyclohexyloxy)-4-nitrobenzene (CAS: 5493-73-2)[1] is a critical transformation in the synthesis of aryloxy-aniline building blocks used in pharmaceutical development. Traditional Williamson ether syntheses require strictly anhydrous conditions, highly flammable solvents, and hazardous bases (e.g., sodium hydride).

This application note details a highly efficient, scalable, and safer alternative utilizing Liquid-Liquid Phase Transfer Catalysis (PTC) . By employing a biphasic system (toluene/aqueous NaOH) and a quaternary ammonium salt, this protocol overcomes solubility barriers, drastically enhances the nucleophilicity of the alkoxide, and delivers yields exceeding 90% without the need for strict inert atmospheres.

Mechanistic Rationale: PTC in Nucleophilic Aromatic Substitution ( SNAr )

The direct reaction of 1-chloro-4-nitrobenzene with secondary alkoxides like cyclohexanol typically results in poor yields due to competing reduction of the nitro group and poor phase homogenization[2].

Phase Transfer Catalysis circumvents this by utilizing Tetrabutylammonium bromide (TBAB) as an interfacial shuttle. The mechanism relies on the following causality cascade:

-

Interfacial Deprotonation: The highly concentrated 50% NaOH aqueous layer deprotonates cyclohexanol at the phase boundary.

-

Ion-Pair Extraction: The resulting cyclohexyloxide anion pairs with the lipophilic tetrabutylammonium cation ( TBA+ ) and is extracted into the toluene phase.

-

Naked Anion Activation: Because water is insoluble in toluene, the extracted alkoxide lacks a hydrogen-bonded hydration shell. This "naked" state exponentially increases its nucleophilicity, allowing it to rapidly attack the electron-deficient 1-chloro-4-nitrobenzene via an SNAr Meisenheimer complex[3].

Fig 1. Biphasic PTC cycle for the SNAr etherification of 1-chloro-4-nitrobenzene.

Experimental Design & Parameter Optimization

To establish a self-validating and robust protocol, several parameters were evaluated. The causality behind the optimal conditions is summarized below:

-

Base Concentration (50% w/w NaOH): Lower concentrations (e.g., 20%) fail to sufficiently dehydrate the organic phase. A 50% concentration ensures the water activity is low enough to prevent the co-extraction of water molecules, preserving the "naked" state of the alkoxide.

-

Catalyst Selection (TBAB): Tetrabutylammonium bromide provides the exact lipophilic balance required. Less lipophilic salts (like TEBAC) remain trapped in the aqueous phase, while highly lipophilic salts (like TOAB) form intractable emulsions during workup.

-

Agitation: High-shear stirring (>800 rpm) is mandatory. The reaction rate in PTC is directly proportional to the interfacial surface area between the two phases.

Quantitative Optimization Data

| Catalyst (5 mol%) | Base Concentration | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |

| None (Control) | 50% NaOH (aq) | 80 | 12 | < 5% | Complete phase isolation; no transfer. |

| TBAB | 20% NaOH (aq) | 80 | 8 | 45% | Hydration of alkoxide reduces nucleophilicity. |

| TBAB | 50% NaOH (aq) | 80 | 6 | 92% | Optimal ion-pair extraction and reactivity. |

| TEBAC | 50% NaOH (aq) | 80 | 6 | 88% | Catalyst slightly too hydrophilic. |

| TBAB | Solid NaOH | 110 | 4 | 85% | Solid-liquid PTC; increased thermal degradation. |

Standard Operating Procedure (10 mmol Scale)

Fig 2. Step-by-step experimental workflow for the PTC etherification process.

Materials Required

-

1-Chloro-4-nitrobenzene: 1.57 g (10.0 mmol)

-

Cyclohexanol: 1.20 g (12.0 mmol, 1.2 equiv)

-

Tetrabutylammonium bromide (TBAB): 0.16 g (0.5 mmol, 5 mol%)

-

Toluene: 10 mL

-

50% w/w Aqueous NaOH: 5 mL

Step-by-Step Protocol & Self-Validation Checkpoints

-

Reagent Assembly: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 1-chloro-4-nitrobenzene, cyclohexanol, TBAB, and toluene.

-

Base Addition: Cool the mixture to 0–5°C in an ice bath. Add the 50% w/w NaOH solution dropwise over 5 minutes.

-

Causality: The initial deprotonation is exothermic. Controlling the temperature prevents premature degradation of the catalyst.

-

-

Biphasic Heating: Attach a reflux condenser and heat the biphasic mixture to 80°C with vigorous stirring (800–1000 rpm) for 6 hours.

-

Self-Validation (Color Cue): The organic layer should maintain a pale to vibrant yellow color. If the solution turns deep red or brown, the temperature is too high, leading to nitro-group reduction or degradation.

-

-

Reaction Monitoring: After 6 hours, halt stirring to allow phase separation. Sample the upper organic layer for TLC (Eluent: Hexane/Ethyl Acetate 9:1).

-

Self-Validation (TLC): The reaction is complete when the starting material spot ( Rf≈0.6 ) disappears, replaced entirely by the product spot ( Rf≈0.5 ).

-

-

Quench and Extraction: Cool the reaction to room temperature. Dilute the mixture with 20 mL of distilled water and 20 mL of ethyl acetate to dissolve any precipitated salts. Transfer to a separatory funnel.

-

Self-Validation (Emulsion Troubleshooting): The phases should separate cleanly. If an emulsion forms, the ionic strength of the aqueous layer has dropped too low. Add 5 mL of saturated brine (NaCl) to break the emulsion.

-

-

Washing: Isolate the upper organic layer. Wash sequentially with 1M HCl (15 mL) to neutralize residual base, followed by saturated brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the crude product from hot ethanol to afford 1-(cyclohexyloxy)-4-nitrobenzene as pale yellow crystals.

Analytical Characterization

To validate the structural integrity of the synthesized 1-(cyclohexyloxy)-4-nitrobenzene, confirm the following spectral markers:

-

1 H NMR (400 MHz, CDCl 3 ): δ 8.18 (d, J=9.2 Hz, 2H, Ar-H meta to ether), 6.92 (d, J=9.2 Hz, 2H, Ar-H ortho to ether), 4.38 (m, 1H, -O-CH- cyclohexyl), 2.05–1.25 (m, 10H, cyclohexyl CH2 ).

-

FT-IR (ATR): Strong absorption bands at 1590 cm −1 and 1330 cm −1 (asymmetric and symmetric NO2 stretches), and 1250 cm −1 (aryl-alkyl C-O-C stretch).

References

-

Low, C. M. R. "Synthesis of Ethers." Science of Synthesis, Thieme Group.[Link]

-

Feldman, D., Segal-Lew, D., & Rabinovitz, M. "Direct Conversion of Haloarenes to Phenols under Mild, Transition-Metal-Free Conditions" (Reference for SNAr by hydroxide under PTC). ResearchGate.[Link]

Sources

Advanced Application Notes and Protocols: Utilizing 1-(Cyclohexyloxy)-4-nitrobenzene in Materials Chemistry and Drug Development

Executive Summary & Mechanistic Overview

1-(Cyclohexyloxy)-4-nitrobenzene (CAS: 5493-73-2) is a highly versatile synthetic intermediate characterized by its bulky, non-planar alicyclic ether linkage [1][2]. While structurally simple, this molecule serves as a critical gateway precursor for synthesizing 4-cyclohexyloxyaniline, a monomer and building block that fundamentally alters the physicochemical properties of downstream macromolecules and active pharmaceutical ingredients (APIs).

Causality in Materials Science: In the synthesis of advanced polyimides, standard aromatic backbones often suffer from tight chain packing and the formation of intermolecular charge-transfer complexes (CTCs), resulting in high dielectric constants (Dk) and poor optical transparency. The incorporation of the bulky cyclohexyloxy pendant group forces the polymer chains apart, significantly increasing the Fractional Free Volume (FFV). This structural disruption drastically lowers the dielectric constant—a critical requirement for 5G/6G microelectronics—and yields highly transparent, colorless films by preventing CTC formation [3].

Causality in Pharmacology: In drug development, the cyclohexyloxy moiety acts as a highly effective lipophilic anchor. When integrated into small-molecule inhibitors (such as prolyl hydroxylase inhibitors or antiviral agents), the alicyclic ring enhances cell membrane permeability and provides strong van der Waals interactions within the hydrophobic binding pockets of target enzymes[4].

Synthetic Workflow & Pathway

Synthetic pipeline to advanced polymers and APIs via 1-(cyclohexyloxy)-4-nitrobenzene.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene via SNAr

Objective: Synthesize the title nitro-ether compound using a Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality: 1-Fluoro-4-nitrobenzene is explicitly chosen over the chloro-analog. The highly electronegative fluorine atom strongly polarizes the C-F bond, accelerating the rate-determining addition step of the SNAr mechanism. Potassium carbonate (K₂CO₃) is utilized as a mild base; it is strong enough to deprotonate cyclohexanol to form the active alkoxide, but mild enough to prevent degradation of the nitroaromatic ring. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature selectively solvates the potassium cation, leaving the nucleophilic cyclohexyloxide as a highly reactive, "naked" anion.

Step-by-Step Methodology:

-

Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with cyclohexanol (1.2 eq) and 200 mL of anhydrous DMF.

-

Alkoxide Generation: Add finely powdered anhydrous K₂CO₃ (1.5 eq). Stir the suspension at 60 °C for 30 minutes to facilitate the generation of the alkoxide intermediate.

-

Addition: Equip the flask with an addition funnel and add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise over 20 minutes, maintaining the internal temperature below 70 °C to prevent thermal runaway.

-

Reaction: Elevate the temperature to 80 °C and stir for 4 hours.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The complete disappearance of the lower-Rf fluorobenzene spot confirms reaction completion.

-

-

Workup: Quench the reaction by pouring the mixture into 1 L of crushed ice water under vigorous stirring. Filter the resulting crude precipitate, wash thoroughly with distilled water to remove residual DMF, and recrystallize from absolute ethanol to yield pure 1-(cyclohexyloxy)-4-nitrobenzene crystals.

Protocol 2: Catalytic Reduction to 4-Cyclohexyloxyaniline

Objective: Reduce the nitro group to an amine to generate the active monomer for polymerization or API synthesis.

Mechanistic Causality: Palladium on Carbon (Pd/C) with hydrogen gas is chosen over traditional dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Harsh Lewis acidic conditions risk cleaving the bulky ether linkage. Furthermore, avoiding metal reductants eliminates trace metal ion contamination—a catastrophic flaw if the resulting monomer is intended for microelectronic-grade polyimides.

Step-by-Step Methodology:

-

Setup: Dissolve 1-(cyclohexyloxy)-4-nitrobenzene (1.0 eq) in absolute ethanol inside a high-pressure Parr hydrogenation vessel.

-

Catalyst Loading: Carefully add 10 wt% Pd/C catalyst (0.05 eq Pd). Caution: Pd/C is highly pyrophoric when dry; add under a blanket of nitrogen.

-

Purging: Seal the vessel. Purge the headspace three times with nitrogen gas (to remove oxygen), followed by three times with hydrogen gas.

-

Hydrogenation: Pressurize the vessel to 40 psi with H₂ and stir vigorously at room temperature.

-

Self-Validation Check: Monitor the pressure gauge. The reaction is deemed complete when the pressure drop ceases, indicating a total cessation of H₂ uptake (typically 2-4 hours).

-

-

Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain 4-cyclohexyloxyaniline as a pale solid.

Protocol 3: Polymerization into Low-Dielectric Polyimides

Objective: Synthesize a cyclohexyloxy-functionalized polyimide for high-frequency electronics [3].

Mechanistic Causality: The polymerization is a two-step process. First, a ring-opening polyaddition with a dianhydride (e.g., 4,4'-Oxydiphthalic anhydride, ODPA) in N-Methyl-2-pyrrolidone (NMP) forms a soluble polyamic acid (PAA). NMP is crucial as it stabilizes the PAA intermediate via hydrogen bonding. Second, thermal imidization drives off water to close the imide ring. The cyclohexyloxy groups act as steric bumpers, locking the polymer chains in a high-free-volume conformation.

Step-by-Step Methodology:

-

Monomer Dissolution: Dissolve 4-cyclohexyloxyaniline (1.0 eq) in anhydrous NMP under a strict nitrogen atmosphere to a solid content of 15 wt%.

-

Polyaddition: Gradually add ODPA (1.0 eq) in small portions over 1 hour. Maintain the reaction temperature strictly below 15 °C using an ice bath to prevent premature cyclization or cross-linking side reactions.

-

PAA Formation: Stir the mixture at room temperature for 12 hours to form a highly viscous polyamic acid (PAA) solution.

-

Film Casting: Spin-coat or blade-cast the PAA solution onto a clean glass substrate.

-

Thermal Imidization: Transfer the substrate to a vacuum oven. Perform step-wise thermal curing to ensure complete water removal without blistering: 100 °C (1h), 150 °C (1h), 200 °C (1h), and finally 250 °C (2h).

Quantitative Data Presentation

The table below summarizes the macroscopic property shifts achieved by incorporating the cyclohexyloxy moiety into a standard polyimide backbone, validating its utility in materials chemistry.

| Physicochemical Property | Standard Polyimide (PMDA-ODA) | Cyclohexyloxy-Modified Polyimide | Impact / Application Benefit |

| Dielectric Constant (Dk at 10 GHz) | 3.1 - 3.4 | 2.6 - 2.8 | Reduced signal propagation delay for 5G/6G antennas. |

| Optical Transmittance (400 nm) | < 10% (Yellow/Brown) | > 80% (Colorless) | Enables use in flexible OLED displays and optical waveguides. |

| Fractional Free Volume (FFV) | ~0.12 | ~0.18 | Enhances solubility in organic solvents for easier processing. |

| Moisture Absorption (%) | 1.5 - 2.0 % | < 0.5 % | Prevents Dk degradation in humid operating environments. |

References

- Polyimide compound and molded article containing the same (CN111770951A), Google Patents.

- Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses (US6335350B1), Google Patents.

Technical Support Center: Improving the Isolated Yield of 1-(cyclohexyloxy)-4-nitrobenzene

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(cyclohexyloxy)-4-nitrobenzene. We will explore common challenges and provide in-depth, field-proven solutions to optimize your reaction outcomes. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance the isolated yield and purity of your target compound.

Core Principles: The SN2 vs. E2 Competition

The synthesis of 1-(cyclohexyloxy)-4-nitrobenzene is typically achieved via the Williamson ether synthesis, a classic and versatile method for forming ethers.[1][2][3] The reaction involves the nucleophilic substitution (SN2) of a cyclohexyl halide by the 4-nitrophenoxide ion.[2][4] The phenoxide is generated in situ by deprotonating 4-nitrophenol with a suitable base.

However, a significant challenge arises from the structure of the alkylating agent. Cyclohexyl halides are secondary halides, which are highly susceptible to a competing E2 (bimolecular elimination) reaction, especially in the presence of a strong base.[4][5][6] This side reaction generates cyclohexene instead of the desired ether, directly reducing the isolated yield.[2][5] Mastering this synthesis, therefore, hinges on maximizing the rate of the desired SN2 pathway while minimizing the E2 side reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of 1-(cyclohexyloxy)-4-nitrobenzene.

Q1: My reaction yield is very low, or I'm observing no product formation. What are the primary causes?

Low or no yield is a frequent issue, often stemming from one or more of the following factors. A systematic approach is key to diagnosis.

-

Ineffective Deprotonation: The phenolic proton of 4-nitrophenol must be completely removed to form the potent 4-nitrophenoxide nucleophile. The electron-withdrawing nitro group makes 4-nitrophenol more acidic than phenol, but a sufficiently strong base is still required.[7][8]

-

Solution: For routine synthesis in polar aprotic solvents like DMF or acetonitrile, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and easier to handle.[7][9] For more stubborn reactions, a stronger base like sodium hydride (NaH) can ensure complete and irreversible deprotonation, but requires strictly anhydrous conditions.[7][10]

-

-

Moisture Contamination: Alkoxides and phenoxides are strong bases that are readily hydrolyzed by water. Any moisture in the reaction will consume the nucleophile and reduce the yield.[11][12]

-

Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If using a solid base like K₂CO₃, ensure it is freshly opened or has been dried.

-

-

Dominance of the E2 Pathway: As a secondary halide, cyclohexyl halide is prone to elimination.[4][5] If reaction conditions are not optimized, the formation of cyclohexene can become the major pathway.

-

Solution: This is a critical point and is addressed in detail in Q2. Key factors to control are temperature, base selection, and solvent.

-

-

Poor Leaving Group: The choice of halide on the cyclohexane ring is important.

-

Solution: Reactivity follows the trend I > Br > Cl. Cyclohexyl bromide is a good balance of reactivity and cost. Cyclohexyl chloride will react more slowly. Using cyclohexyl iodide will increase the reaction rate but is more expensive. Sometimes, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction of a bromide or chloride via an in-situ Finkelstein reaction.[1]

-

Q2: TLC analysis shows a major non-polar byproduct. I suspect it's cyclohexene from elimination. How can I minimize it?

Observing a significant amount of cyclohexene is a clear indication that the E2 pathway is outcompeting the SN2 pathway. Here is how to tip the balance in favor of your desired product.

-

Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[7] Therefore, running the reaction at a lower temperature will favor the SN2 pathway.

-

Choice of Base: Strong, sterically hindered bases are excellent for promoting E2 elimination. While the 4-nitrophenoxide is the nucleophile, the base used for its formation matters.

-

Actionable Advice: Use a less-hindered, weaker base that is still capable of complete deprotonation. Finely powdered potassium carbonate (K₂CO₃) is often an excellent choice as it has limited solubility and provides a solid-liquid interface for the reaction, which can moderate basicity.[7] Avoid strong, soluble bases like sodium ethoxide or potassium tert-butoxide if elimination is a problem.

-

-

Solvent Selection: The solvent plays a crucial role.

-

Actionable Advice: Use polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or DMSO.[1][7] These solvents solvate the cation (e.g., K⁺) effectively, leaving a more "naked" and reactive phenoxide anion, which promotes the SN2 reaction.[11] Protic solvents (like ethanol) can solvate the nucleophile, reducing its potency and slowing the SN2 reaction.[13]

-

Q3: My reaction is extremely slow or appears to stall even with correct reagents. What can I do to accelerate it?

A sluggish reaction points to insufficient activation energy or poor nucleophile/electrophile reactivity.

-

Incorporate a Phase-Transfer Catalyst (PTC): If using a biphasic system or a solid-liquid system (like K₂CO₃ in DMF), a PTC can dramatically increase the reaction rate.

-

Optimize Temperature: While high temperatures can cause elimination, a reaction that is too cold will be impractically slow.

-

Actionable Advice: Monitor the reaction by TLC while gradually increasing the temperature from room temperature to a moderate heat (e.g., 60-80 °C).[12] There is an optimal temperature window that maximizes the SN2 rate without significantly inducing E2.

-

-

Confirm Reagent Purity: Impurities in starting materials can inhibit the reaction.

-

Actionable Advice: Ensure your 4-nitrophenol is pure and your cyclohexyl halide has not degraded (e.g., by exposure to light or air, which can cause elimination or oxidation).

-

Q4: How should I effectively purify the crude product to achieve high purity?

Proper workup and purification are critical for isolating the final product.

-

Workup Procedure:

-

After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

If you used a solid base like K₂CO₃, filter it off.

-

Pour the reaction mixture into water. This will precipitate the crude product and dissolve inorganic salts.

-

Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water, then with a brine solution to remove residual DMF and water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification Methods:

-

Recrystallization: 1-(cyclohexyloxy)-4-nitrobenzene is a solid.[15] Recrystallization is often the most effective method for achieving high purity on a larger scale. A mixed solvent system like ethanol/water or hexane/ethyl acetate is a good starting point.

-

Column Chromatography: For smaller scales or to separate closely related impurities, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexane is typically effective for eluting the product.

-

Data & Parameter Optimization

Optimizing yield requires a careful balance of reaction parameters. The following table summarizes the expected impact of key variables on the desired SN2 reaction versus the competing E2 side reaction.

| Parameter | Condition Favoring SN2 (Product) | Condition Favoring E2 (Byproduct) | Rationale |

| Alkyl Halide | Cyclohexyl-I > Cyclohexyl-Br | Cyclohexyl-Cl (slower overall) | Better leaving groups (I, Br) accelerate both reactions, but are essential for a practical SN2 rate.[8] |

| Base | K₂CO₃, Cs₂CO₃ (weaker, often solid) | NaH, KH (stronger, irreversible) | Weaker bases sufficiently deprotonate the acidic 4-nitrophenol without creating an overly basic environment that favors E2.[7][8] |

| Solvent | DMF, Acetonitrile (Polar Aprotic) | Protic solvents (e.g., Ethanol) | Polar aprotic solvents enhance nucleophilicity by solvating the counter-ion, accelerating the SN2 pathway.[1][11] |

| Temperature | 50 - 80 °C | > 100 °C | E2 reactions have a higher activation energy and are more sensitive to temperature increases.[7][11] |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | None | A PTC specifically enhances the rate of nucleophilic substitution in heterogeneous systems.[14] |

Optimized Experimental Protocol

This protocol is designed as a robust starting point to maximize the yield of 1-(cyclohexyloxy)-4-nitrobenzene.

Materials:

-

4-Nitrophenol

-

Cyclohexyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous, powdered potassium carbonate (1.5 - 2.0 eq).

-

Solvent Addition: Add anhydrous DMF (~5-10 mL per mmol of 4-nitrophenol).

-

Reagent Addition: Begin stirring the suspension. Add cyclohexyl bromide (1.1 - 1.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitrophenol starting material is consumed (typically 4-8 hours).[12]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium salts.

-

Pour the filtrate into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with water, followed by brine to remove DMF.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

-

References

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Jakhar, K. et al. (n.d.). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. Available at: [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

-

ChemEurope. (2021, October 23). Williamson ether synthesis. Available at: [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

Scribd. (n.d.). Williamson Ether Synthesis Experiment. Available at: [Link]

-

ChemEurope. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]

-

Noolvi, M. (n.d.). Synthesis of Ether. Available at: [Link]

-

Reddit. (2024, September 21). Struggling with yield for a simple reaction: What could I be screwing up?. Available at: [Link]

-

ScienceMadness.org. (2015, August 4). Diphenyl Ether From Phenol?. Available at: [Link]

-

Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). The Williamson Ether Synthesis. Available at: [Link]

-

Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

Sources

- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. francis-press.com [francis-press.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Williamson_ether_synthesis [chemeurope.com]

- 14. scribd.com [scribd.com]

- 15. 1-(Cyclohexyloxy)-4-nitrobenzene | 5493-73-2 [sigmaaldrich.com]

Technical Support Center: Optimizing Reaction Temperature for 1-(cyclohexyloxy)-4-nitrobenzene Synthesis

Welcome to the technical support center for the synthesis of 1-(cyclohexyloxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and optimized synthesis.

Introduction to the Synthesis

The synthesis of 1-(cyclohexyloxy)-4-nitrobenzene is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the acidic proton of 4-nitrophenol is abstracted by a base to form a nucleophilic 4-nitrophenoxide ion. This ion then attacks the electrophilic carbon of a cyclohexyl halide (e.g., cyclohexyl bromide or iodide), displacing the halide and forming the desired ether.

The presence of the electron-withdrawing nitro group at the para position increases the acidity of the phenolic proton, facilitating the formation of the phenoxide ion under milder basic conditions compared to phenol itself.[3] However, the use of a secondary alkyl halide (cyclohexyl halide) introduces a competing elimination (E2) pathway, which can reduce the yield of the desired ether.[1][4] Optimizing the reaction temperature is therefore a critical parameter to maximize the rate of the desired SN2 reaction while minimizing the E2 side reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(cyclohexyloxy)-4-nitrobenzene.

Issue 1: Low or No Yield of 1-(cyclohexyloxy)-4-nitrobenzene

A low or negligible yield is one of the most common challenges. The root cause can often be traced back to several factors.

Possible Causes and Solutions:

-

Suboptimal Reaction Temperature:

-

Too Low: The reaction rate will be very slow, leading to incomplete conversion of starting materials even after extended reaction times.

-

Too High: The competing E2 elimination reaction of the cyclohexyl halide to form cyclohexene will be favored, consuming the electrophile and reducing the yield of the desired ether.[2]

-

Solution: A systematic optimization of the reaction temperature is crucial. A typical starting point for Williamson ether synthesis is in the range of 50-100 °C.[5] For this specific synthesis, we recommend starting at the lower end of this range (e.g., 60 °C) and gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Ineffective Deprotonation of 4-Nitrophenol:

-

Cause: The base used may not be strong enough, or it may have been deactivated by moisture.

-

Solution: For 4-nitrophenol, a moderately strong base like potassium carbonate (K₂CO₃) is generally sufficient due to the acidifying effect of the nitro group. Ensure the base is anhydrous. If deprotonation is still incomplete, a stronger base like sodium hydride (NaH) can be used, but with caution as it is highly reactive and moisture-sensitive.[1]

-

-

Inappropriate Solvent Choice:

-

Cause: The use of protic solvents (e.g., ethanol, water) or nonpolar solvents can hinder the SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity, while nonpolar solvents may not effectively dissolve the reactants.

-

Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively solvate the cation of the phenoxide salt, leaving the "naked" and more reactive phenoxide anion to participate in the reaction.[1]

-

-

Poor Quality of Reagents:

-

Cause: The cyclohexyl halide may have degraded, or the 4-nitrophenol may be impure.

-

Solution: Use freshly purified or high-purity reagents. Cyclohexyl halides can be particularly susceptible to elimination over time, so it's advisable to use a freshly opened bottle or distill the reagent before use.

-

Troubleshooting Flowchart for Low Yield:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]

- 4. Williamson Synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

troubleshooting low conversion in 1-(cyclohexyloxy)-4-nitrobenzene preparation

Technical Support Center: Synthesis of 1-(cyclohexyloxy)-4-nitrobenzene

Welcome to the technical support guide for the synthesis of 1-(cyclohexyloxy)-4-nitrobenzene. This resource is designed for researchers and drug development professionals encountering challenges, particularly low conversion rates, in this specific Williamson ether synthesis. We will delve into the underlying chemical principles, provide actionable troubleshooting steps, and answer frequently asked questions to enhance the success and reproducibility of your experiments.

The synthesis of 1-(cyclohexyloxy)-4-nitrobenzene is typically achieved via the Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[1] The reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, the most common and effective route is the reaction of a 4-nitrophenoxide ion with a cyclohexyl halide.[2]

However, a significant challenge arises from the structure of the electrophile, cyclohexyl halide. As a secondary alkyl halide, it is highly susceptible to a competing E2 elimination reaction, especially in the presence of a strong base like the 4-nitrophenoxide ion.[2][3] This competition between the desired Sₙ2 pathway (ether formation) and the E2 pathway (alkene formation) is often the primary cause of low yields. This guide is structured to help you diagnose and overcome this and other common issues.

Troubleshooting Guide: Low Conversion & Side Product Formation

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction shows no product formation. TLC analysis only indicates the presence of starting materials (4-nitrophenol and cyclohexyl halide). What went wrong?

Answer: This issue typically points to a failure in generating the nucleophilic 4-nitrophenoxide or sub-optimal reaction conditions that prevent the Sₙ2 reaction from proceeding.

Possible Causes & Solutions:

-

Ineffective Deprotonation: The 4-nitrophenol must be fully deprotonated to form the active nucleophile.

-

Insight: The nitro group increases the acidity of the phenolic proton, making deprotonation relatively easy. However, an inappropriate or weak base can still lead to incomplete phenoxide formation.[3]

-

Solution:

-

Base Selection: Use a sufficiently strong base. Potassium carbonate (K₂CO₃) is often effective and is a good starting point. For more robust deprotonation, stronger bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) can be used.[3][4]

-

Stoichiometry: Ensure you are using at least one full equivalent of the base relative to the 4-nitrophenol. Using a slight excess (e.g., 1.1-1.5 equivalents) can help drive the deprotonation to completion.

-

-

-

Presence of Moisture: Alkoxides and phenoxides are strong bases and are readily protonated by water, which quenches the nucleophile.[3]

-

Insight: Any water in the reaction will consume the phenoxide, reverting it to the less reactive 4-nitrophenol.

-

Solution:

-

Dry Glassware: Ensure all glassware is oven- or flame-dried before use.

-

Anhydrous Solvents: Use anhydrous grade solvents. Polar aprotic solvents like DMF or acetonitrile are recommended.[3]

-

-

-

Incorrect Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction.

-

Insight: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for Sₙ2 reactions because they solvate the cation of the phenoxide salt, leaving the anion "naked" and highly nucleophilic.[3] Protic solvents like ethanol or water will solvate the nucleophile, reducing its reactivity.[2]

-

Solution: Switch to a high-quality, anhydrous polar aprotic solvent.

-

-

Insufficient Temperature: The activation energy for the reaction may not be met.

-

Insight: Williamson ether syntheses typically require heating to proceed at a reasonable rate.[3]

-

Solution: While keeping the potential for elimination in mind, gently heat the reaction. A starting point of 50-80 °C is common.[3] Monitor the reaction by TLC to track the consumption of starting materials.

-

Question: My reaction is very slow and stops at ~30-50% conversion, even after prolonged reaction times. What can I do to drive it to completion?

Answer: A stalled reaction suggests that while the initial conditions are sufficient to start the reaction, they are not optimal for achieving full conversion. This can be due to reaction equilibrium, catalyst issues, or deactivation of reagents over time.

Possible Causes & Solutions:

-

Sub-optimal Temperature: The reaction rate is highly dependent on temperature.[]

-

Insight: An insufficient temperature will result in a slow reaction rate that may appear to stall.

-

Solution: Gradually increase the reaction temperature in increments of 10 °C and monitor the progress by TLC. Be cautious, as higher temperatures can disproportionately favor the competing E2 elimination reaction.[6]

-

-

Poor Solubility: If the generated phenoxide salt is not fully dissolved in the solvent, the concentration of the active nucleophile in the solution phase will be low.

-

Solution:

-

Ensure you are using a sufficient volume of a suitable solvent (e.g., DMF).

-

Consider adding a phase-transfer catalyst (PTC).

-

-

-

Lack of a Phase-Transfer Catalyst (PTC): For reactions involving a solid base (like K₂CO₃) and an organic solvent, a PTC can dramatically increase the reaction rate.

-

Insight: A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether, facilitates the transport of the phenoxide anion from the solid phase or an aqueous phase into the organic phase where the cyclohexyl halide is dissolved.[7] This increases the effective concentration of the nucleophile, accelerating the reaction.[8][9]

-

Solution: Add a catalytic amount (1-5 mol%) of a suitable PTC like TBAB to the reaction mixture.

-

Question: My conversion is low, and I've isolated a significant byproduct that is not my starting material. How do I identify and suppress this side reaction?

Answer: In this specific synthesis, the most likely byproduct is cyclohexene, formed via an E2 elimination reaction.[2] This is a direct consequence of using a secondary alkyl halide.

Core Problem: Sₙ2 versus E2 Competition

The 4-nitrophenoxide ion is not only a good nucleophile (required for the Sₙ2 pathway) but also a reasonably strong base. When it encounters the cyclohexyl halide, it can either attack the carbon atom bearing the halide (Sₙ2) or abstract a proton from an adjacent carbon atom (E2), leading to the formation of a double bond.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. jetir.org [jetir.org]

- 9. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Column Chromatography for 1-(Cyclohexyloxy)-4-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 1-(cyclohexyloxy)-4-nitrobenzene . Whether synthesized via a Williamson ether synthesis or a Mitsunobu reaction, the crude reaction mixture presents a complex polarity spectrum. Successful purification relies on exploiting the physicochemical differences between the bulky, moderately lipophilic target ether and the highly polar, acidic starting materials.

Physicochemical Profiling & Chromatographic Causality

Understanding analyte-stationary phase interactions is critical before packing a column. The nitro group on the target molecule provides a strong dipole and excellent UV visibility, while the bulky cyclohexyl ring significantly increases the compound's lipophilicity and retention factor (Rf) in non-polar solvents compared to its phenolic precursor.

Table 1: Chromatographic Profile of Target and Common Impurities

| Component | Polarity | TLC Visualization | Expected Rf (10% EtOAc/Hexanes) | Elution Order |

| Cyclohexyl bromide | Non-polar | PMA stain (No UV) | ~0.80 | 1 |

| 1-(Cyclohexyloxy)-4-nitrobenzene | Moderately Non-polar | UV (254 nm) | ~0.55 | 2 |

| Cyclohexanol | Moderately Polar | PMA / KMnO4 stain | ~0.30 | 3 |

| 4-Nitrophenol | Highly Polar (Acidic) | UV (254 nm), Yellow | ~0.15 (Streaks) | 4 |

| Triphenylphosphine oxide (TPPO)* | Extremely Polar | UV (254 nm) | ~0.00 | 5 |

*Present only if synthesized via the Mitsunobu reaction.

Experimental Workflow

Troubleshooting workflow for the chromatographic purification of 1-(cyclohexyloxy)-4-nitrobenzene.

Optimized Step-by-Step Purification Protocol

Methodology: Normal-Phase Flash Chromatography

Step 1: Stationary Phase Preparation

-

Action : Prepare a slurry of silica gel (230–400 mesh) in 100% hexanes and pack the column.

-

Causality : Slurry packing in a non-polar solvent prevents the formation of air bubbles and channels within the stationary phase, ensuring a uniform theoretical plate distribution for high-resolution separation.

Step 2: Sample Loading (Dry Loading)

-

Action : Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Add dry silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely under reduced pressure to form a free-flowing powder. Load this evenly onto the top of the column bed.

-

Causality : The crude mixture contains both highly polar (4-nitrophenol) and non-polar (cyclohexyl derivatives) components. Liquid loading often fails because no single low-polarity solvent can dissolve the entire mixture without causing band broadening. Dry loading circumvents solubility limits and ensures a perfectly narrow starting band.

Step 3: Gradient Elution

-

Action :

-

0–2 Column Volumes (CV): Elute with 100% Hexanes. (Removes non-polar alkyl halides).

-

2–6 CV: Elute with 5% Ethyl Acetate (EtOAc) in Hexanes. (Target ether elutes here).

-

6–10 CV: Elute with 15% EtOAc in Hexanes. (Removes unreacted cyclohexanol).

-

Flush: 50% EtOAc in Hexanes. (Flushes polar byproducts).

-

-

Causality : A shallow gradient prevents the co-elution of the target ether with unreacted starting materials. The sudden jump to 50% EtOAc is a deliberate column flush to remove strongly retained compounds [2].

Step 4: Fraction Analysis (Self-Validating System)

-

Action : Spot fractions on a silica TLC plate. Visualize under 254 nm UV light, followed by a potassium permanganate (KMnO4) stain.

-

Causality : UV light identifies the target ether and 4-nitrophenol. The KMnO4 stain is mandatory to detect unreacted cyclohexanol, which lacks a UV chromophore and would otherwise invisibly contaminate the final product.

Technical Troubleshooting FAQs

Q1: My 4-nitrophenol impurity is streaking down the column and co-eluting with my product. How do I prevent this? A1: This is a classic issue with phenolic compounds. 4-nitrophenol is highly acidic (pKa ~7.15). On standard slightly acidic/neutral silica gel, it exists in a dynamic equilibrium that causes severe tailing and strong adsorption[3, 4]. Solution: Add 1% glacial acetic acid (v/v) to your mobile phase. This suppresses the ionization of the phenolic hydroxyl group, forcing the molecule into its fully protonated state. This sharpens the band and keeps it tightly retained on the baseline until you deliberately increase the solvent polarity.

Q2: I synthesized the compound via the Mitsunobu reaction. How do I separate the product from the massive triphenylphosphine oxide (TPPO) byproduct? A2: TPPO is notoriously difficult to remove because it streaks heavily in moderately polar solvents. However, 1-(cyclohexyloxy)-4-nitrobenzene is sufficiently lipophilic. Solution: Keep the EtOAc concentration strictly below 10% during the elution of your product. TPPO is extremely polar and will remain firmly bound to the top of the silica column under these conditions. Alternatively, pre-treat the crude by triturating it in cold diethyl ether/hexanes (1:4); much of the TPPO will precipitate out and can be filtered off before chromatography.